molecular formula C11H14N4O B2586453 2-azido-N-(4-isopropylphenyl)acetamide CAS No. 1006679-47-5

2-azido-N-(4-isopropylphenyl)acetamide

Cat. No. B2586453
CAS RN: 1006679-47-5
M. Wt: 218.26
InChI Key: MIFLNEBKZYFLPO-UHFFFAOYSA-N
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Description

2-Azido-N-(4-isopropylphenyl)acetamide, also known as 2-azido-isopropylacetanilide, is a chemical compound that is widely used in organic synthesis, biochemistry, and pharmaceutical research. The compound is used as a reagent in various laboratory processes, including the synthesis of other compounds, and as a substrate in biochemical and physiological studies. It is also used in the study of enzyme mechanisms and drug-target interactions.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 2-Azido-N-(4-isopropylphenyl)acetamide has been explored for the formation of 1,2-trans-β-glycosidic bonds under low-concentration glycosylation conditions, particularly in the synthesis of protected β-(1→6)-N-acetylglucosamine trimer, core-6–serine conjugate, and F1–α serine conjugate, indicating its significance in oligosaccharide synthesis and medicinal chemistry applications (Mong et al., 2012).

Antibacterial Applications

  • The compound has been involved in the synthesis of 4-Oxo-thiazolidines and 2-Oxo-azetidines with potential antibacterial properties against gram-positive and gram-negative bacteria like S. aureus and E. coli. QSAR studies highlight the importance of hydrophobicity and steric bulk character in enhancing antibacterial activity (Desai et al., 2008).

Antimicrobial and Anticancer Applications

  • It's used as a precursor in synthesizing various heterocyclic compounds incorporating the antipyrine moiety, which exhibit biological activity against different microorganisms. The chemical's adaptability in forming diverse structures indicates its potential in drug development and antimicrobial therapy (Aly et al., 2011).
  • N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for its anticancer activity, specifically targeting the VEGFr receptor, highlighting its potential in cancer therapy (Sharma et al., 2018).

Chemical Synthesis and Safety

  • It has been used in safe and reliable synthesis protocols for creating 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow format. The safe handling despite the explosive properties of related compounds underscores its utility in chemical synthesis (Gutmann et al., 2012).

Structural and Crystallography Studies

  • The compound has facilitated studies in crystallography, contributing to understanding molecular structures and interactions, essential for drug design and material sciences (Jenkinson et al., 2009).

properties

IUPAC Name

2-azido-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)9-3-5-10(6-4-9)14-11(16)7-13-15-12/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFLNEBKZYFLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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